molecular formula C12H11ClN2O2S2 B13379582 2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate

2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate

Cat. No.: B13379582
M. Wt: 314.8 g/mol
InChI Key: GONJJKKPEYUJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate is a chemical compound with the molecular formula C12H11ClN2O2S2 and a molecular weight of 314.81 g/mol This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate typically involves the reaction of 2-mercapto-1,3-thiazole with 4-chlorophenyl isocyanate under controlled conditions . The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the carbamate group may produce amines.

Scientific Research Applications

2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The 4-chlorophenylcarbamate group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

2-(1,3-Thiazol-2-ylsulfanyl)ethyl 4-chlorophenylcarbamate can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial agent with a similar thiazole ring structure but different substituents.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring, used in the treatment of HIV/AIDS.

    Abafungin: An antifungal agent with a thiazole ring, used to treat fungal infections.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C12H11ClN2O2S2

Molecular Weight

314.8 g/mol

IUPAC Name

2-(1,3-thiazol-2-ylsulfanyl)ethyl N-(4-chlorophenyl)carbamate

InChI

InChI=1S/C12H11ClN2O2S2/c13-9-1-3-10(4-2-9)15-11(16)17-6-8-19-12-14-5-7-18-12/h1-5,7H,6,8H2,(H,15,16)

InChI Key

GONJJKKPEYUJCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCCSC2=NC=CS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.